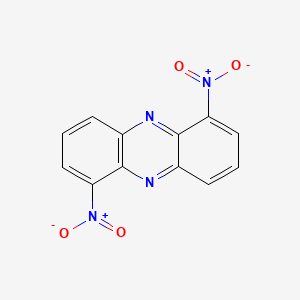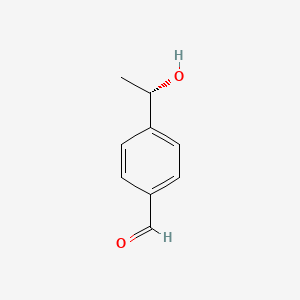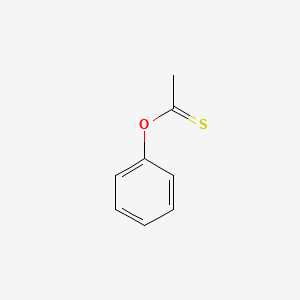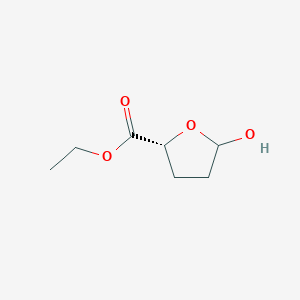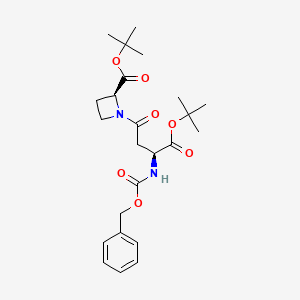
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two fluoromethyl groups and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and fluoromethylating agents.
Fluoromethylation: The introduction of fluoromethyl groups is achieved through a fluoromethylation reaction. Common reagents for this step include fluoromethyl iodide or fluoromethyl sulfonate.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of methyl-substituted dioxolane.
Substitution: Formation of substituted dioxolane derivatives.
科学的研究の応用
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its properties in the development of novel materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The dioxolane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
類似化合物との比較
(2R,3S,4R,5R)-2-(fluoromethyl)oxane-3,4,5-triol: A compound with a similar fluoromethyl group but different ring structure.
Methyl (4R,5R)-3-(3,5-dichloro-2,4,6-trimethylphenyl)-5-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: A compound with a similar dioxolane ring but different substituents.
Uniqueness: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of fluoromethyl groups and dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
特性
分子式 |
C7H12F2O2 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
LFHJRQWZIPGXAM-WDSKDSINSA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)CF)CF)C |
正規SMILES |
CC1(OC(C(O1)CF)CF)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
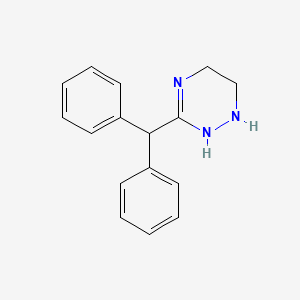
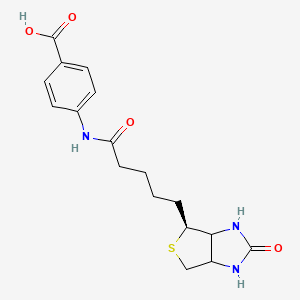
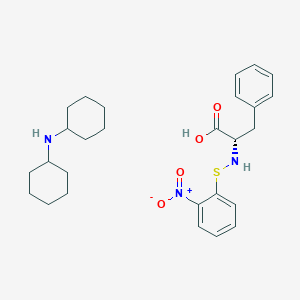
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
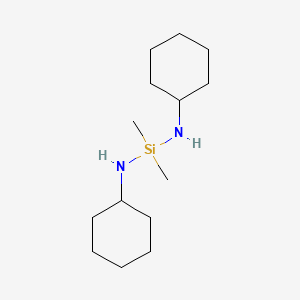

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
